molecular formula C22H23N5O4 B10986916 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

カタログ番号: B10986916
分子量: 421.4 g/mol
InChIキー: DNWWPGYQVFPQMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide" is a heterocyclic compound combining a benzimidazole core with a substituted phthalazinone-acetamide moiety. Its structure features a benzimidazole group linked via a propyl chain to an acetamide bridge, which is further substituted with a 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl group.

Synthesis of such compounds typically involves multi-step reactions, including condensation of benzimidazole precursors with activated acetamide derivatives. Characterization methods like $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry are critical for structural confirmation, as demonstrated in analogous benzimidazole-acetamide derivatives.

特性

分子式

C22H23N5O4

分子量

421.4 g/mol

IUPAC名

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C22H23N5O4/c1-30-17-10-9-14-12-24-27(22(29)20(14)21(17)31-2)13-19(28)23-11-5-8-18-25-15-6-3-4-7-16(15)26-18/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,23,28)(H,25,26)

InChIキー

DNWWPGYQVFPQMS-UHFFFAOYSA-N

正規SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCCC3=NC4=CC=CC=C4N3)OC

製品の起源

United States

準備方法

Synthesis of the Benzimidazole Intermediate

The benzimidazole moiety is typically synthesized through cyclization reactions or nitro group reduction. A representative method involves:

  • Nitro Group Reduction :

    • Reagents : Iron powder (Fe), ammonium chloride (NH₄Cl), methanol (MeOH), and water.

    • Conditions : Heating at 70°C for 2–4 hours.

    • Yield : ~85% for analogous nitrobenzoxazole reductions.

    • Mechanism : Fe-mediated reduction of nitro groups to amines, followed by cyclization to form the benzimidazole ring.

  • Cyclization :

    • Reagents : Diamines (e.g., 1,2-diamines) and carboxylic acid derivatives (e.g., phthalic anhydride).

    • Conditions : Acidic or basic catalysis, solvent-dependent (e.g., DMF, ethanol).

    • Notes : Cyclization efficiency depends on solvent polarity and catalyst choice.

Formation of the Phthalazinone Core

The 7,8-dimethoxyphthalazinone core is synthesized via:

  • Phthalic Anhydride Condensation :

    • Reagents : Phthalic anhydride derivatives and amines.

    • Conditions : Reflux in solvents like ethanol or toluene.

    • Yield : Variable, depending on steric and electronic factors.

  • Methylation :

    • Reagents : Methylating agents (e.g., methyl iodide, dimethyl sulfate).

    • Conditions : Alkaline medium (e.g., NaOH, K₂CO₃) at elevated temperatures.

    • Regioselectivity : Directed by electronic effects to achieve 7,8-dimethoxy substitution.

Acetamide Bond Formation

The critical coupling step between the benzimidazole propyl amine and phthalazinone acetate involves:

  • Carboxylic Acid Activation :

    • Reagents : Carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).

    • Conditions : Anhydrous solvents (DMF, DCM) at room temperature.

  • Amide Coupling :

    • Reagents : Activated phthalazinone acetate and benzimidazole propyl amine.

    • Yield : High (reported for analogous couplings).

Optimization Strategies and Reaction Conditions

Reaction Parameter Comparison

Step Reagents Conditions Yield Source
Nitro ReductionFe, NH₄Cl, MeOH/H₂O70°C, 2–4 h85%
PhthalazinonePhthalic anhydride, amineReflux, ethanolN/A
AcetamideEDC, HOBt, DMFRT, 12–24 hHigh

Challenges and Solutions

  • Regioselectivity : Methylation of phthalazinone requires strict control to achieve 7,8-dimethoxy substitution. Use of directing groups or specific catalysts (e.g., Lewis acids) improves selectivity.

  • Purification : Intermediate purification via column chromatography (e.g., silica gel) or crystallization is critical to avoid impurities.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling steps, while protic solvents (MeOH, EtOH) facilitate cyclization.

Analytical Characterization

Key Techniques

  • Nuclear Magnetic Resonance (NMR) :

    • H NMR : Confirms aromatic protons, methoxy groups, and amide signals.

    • C NMR : Validates carbonyl carbons and quaternary carbons.

  • Mass Spectrometry (MS) :

    • ESI+ : Molecular ion peak at m/z 421.4 [M+H]+ for the target compound.

  • High-Performance Liquid Chromatography (HPLC) :

    • Purity : >95% as per analytical HPLC (System A).

Comparative Synthesis Routes

Route Advantages Limitations
Fe-Mediated ReductionHigh yield, low costRequires careful Fe removal
Phthalic AnhydrideDirect phthalazinone formationLow regioselectivity without catalysts
EDC/HOBt CouplingFast reaction, high yieldExpensive reagents

化学反応の分析

科学研究における用途

化学

化学では、この化合物は配位化学においてリガンドとして機能し、遷移金属との錯体を形成し、それらの触媒的特性を研究することができます。

医学

医学では、この化合物は、ベンゾイミダゾールとフタラジノンの両方の部分の細胞毒性を利用して、抗癌剤としての可能性を探っています。

産業

産業的には、この化合物は、その構造の共役性から、特定の電子特性や光学特性を持つ新しい材料の開発に役立つ可能性があります。

科学的研究の応用

Chemistry

In chemistry, this compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their catalytic properties.

Biology

Biologically, N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide has potential as an antiparasitic agent, given the known activity of benzimidazole derivatives against various parasites .

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent, leveraging the cytotoxic properties of both benzimidazole and phthalazinone moieties.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated nature of its structure.

作用機序

類似の化合物との比較

類似の化合物

    ベンゾイミダゾール誘導体: アルベンダゾールやメベンダゾールなどの化合物、これらは抗寄生虫剤として使用されています。

    フタラジノン誘導体: オラパリブなどの化合物、これは癌治療に使用される既知のPARP阻害剤です。

独自性

N-[3-(1H-ベンゾイミダゾール-2-イル)プロピル]-2-(7,8-ジメトキシ-1-オキソフタラジン-2(1H)-イル)アセトアミドは、ベンゾイミダゾールとフタラジノンの特性を組み合わせた二重官能基を持つため、その生物活性において相乗効果を提供する可能性があり、ユニークです。

この化合物は、様々な化学反応を起こす汎用性と、科学研究における幅広い用途を持つことから、複数の分野で研究価値の高い対象となっています。

類似化合物との比較

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally or functionally related molecules is provided below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activities Reference
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide Benzimidazole + phthalazinone-acetamide 7,8-Dimethoxy, propyl linker Hypothesized kinase/DNA interaction
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, N,O-bidentate directing group Metal-catalyzed C–H functionalization [1]
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole-thioacetamide Thioether, dinitrophenyl Antimicrobial, anticancer [4]
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole + indole-acetamide Sulfanyl, indole-methyl Anticonvulsant, antimicrobial [5]
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide Benzimidazole + imidazolidinone Benzyl, dioxoimidazolidinone Unspecified therapeutic potential [6]

Key Comparative Insights

Structural Complexity vs. Activity: The target compound’s 7,8-dimethoxyphthalazinone group distinguishes it from simpler benzamides (e.g., ). Methoxy groups may enhance solubility or binding affinity compared to non-substituted analogs. Unlike thioacetamide derivatives (e.g., W1 in ), which rely on sulfur-based interactions for antimicrobial activity, the phthalazinone core in the target compound could enable π-π stacking or hydrogen bonding with biological targets.

Benzimidazole Linker Variations: The propyl linker in the target compound contrasts with the shorter methylene chains in .

Functional Group Synergy: The combination of benzimidazole (DNA-binding) and phthalazinone (kinase inhibition) moieties suggests a broader mechanism of action compared to indole-oxadiazole hybrids (), which are narrower in scope (e.g., anticonvulsant).

Synthetic Challenges: The 7,8-dimethoxy substitution on phthalazinone introduces steric hindrance, complicating synthesis compared to unsubstituted analogs. Similar challenges are noted in benzylidene phthalide derivatives ().

Research Findings and Limitations

  • Antimicrobial Potential: While direct data on the target compound is lacking, benzimidazole-thioacetamides (e.g., W1) show MIC values of 2–8 µg/mL against S. aureus and E. coli. The phthalazinone group may enhance Gram-negative activity due to improved membrane penetration.
  • Anticancer Hypotheses: Benzimidazole derivatives inhibit topoisomerase I/II, but the dimethoxy groups in the target compound could modulate selectivity, as seen in methoxy-substituted quinolines.
  • Gaps in Data: No crystallographic or in vivo studies are available for the target compound. SHELX-based structural analysis () is recommended to resolve conformational details.

生物活性

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound characterized by its complex structure, which includes both benzimidazole and phthalazinone moieties. This unique combination suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C24H26N4O4C_{24}H_{26}N_{4}O_{4} with a molecular weight of approximately 426.5 g/mol. The structural features include:

  • Benzimidazole moiety : Known for its role in various biological activities.
  • Phthalazinone derivative : Suggests potential interactions with biological targets.

These structural characteristics may contribute to the compound's reactivity and stability in biological systems, influencing its pharmacological properties.

Preliminary studies indicate that this compound may exert its effects through:

  • Enzyme inhibition : The compound could inhibit specific enzymes involved in disease pathways.
  • Receptor modulation : Potential interaction with receptors that alter signaling pathways.

These mechanisms may lead to various pharmacological effects, including anti-inflammatory and anti-cancer properties.

Biological Activity and Pharmacological Effects

Research findings suggest several key biological activities associated with this compound:

  • Anti-inflammatory Activity :
    • The benzimidazole and phthalazinone moieties are known to inhibit pathways involved in inflammation.
    • Studies indicate that similar compounds exhibit significant reductions in inflammatory markers in vitro.
  • Anticancer Properties :
    • Compounds with analogous structures have been reported to inhibit histone deacetylases (HDACs), which play a role in cancer progression.
    • In vitro assays demonstrate that the compound may induce apoptosis in cancer cell lines.
  • Antimicrobial Activity :
    • Initial evaluations suggest potential efficacy against certain bacterial strains, although further studies are necessary to confirm these findings.

Case Studies and Research Findings

A review of recent literature highlights several studies investigating the biological activity of related compounds, providing context for the potential effects of this compound:

StudyFocusFindings
Antiprotozoal ActivityCompounds similar to benzimidazole derivatives showed IC50 values indicating significant activity against Giardia intestinalis and Trichomonas vaginalis.
Synthesis and CharacterizationHighlighted the complexity of synthesizing the compound and suggested its potential applications in medicinal chemistry.
Anticancer PotentialAnalogous compounds demonstrated HDAC inhibition, suggesting similar potential for the studied compound.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general steps include:

  • Formation of the Benzimidazole Moiety : Utilizing appropriate precursors to construct the benzimidazole framework.
  • Phthalazinone Derivative Synthesis : Synthesizing the phthalazinone component through condensation reactions.
  • Coupling Reaction : Combining both moieties to form the final acetamide structure.

This multi-step approach reflects the compound's complexity and the sophistication required for its synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzimidazole-linked acetamide derivatives, and how are they optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core (e.g., via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions). The propyl linker is introduced through alkylation or nucleophilic substitution, followed by coupling with the phthalazinone-acetamide moiety using reagents like EDCI/HOBt .
  • Optimization : Reaction conditions (e.g., reflux in ethanol or DMF, 4–6 hours) and purification methods (e.g., recrystallization from methanol or column chromatography) are critical. Thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane (3:7) is used to monitor reaction progress .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., benzimidazole NH at δ 12.5–13.0 ppm, methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Advanced Research Questions

Q. What strategies address conflicting spectral data in structural elucidation, such as unexpected NMR shifts or MS fragmentation patterns?

  • Resolution Approaches :

  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., triclinic P1 space group with H-bonded dimers, as seen in related benzothiazole derivatives) .
  • Isotopic Labeling : Use of ¹³C/¹⁵N-labeled intermediates to trace coupling efficiency and validate ambiguous peaks .
  • Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. How can side reactions during the coupling of benzimidazole and phthalazinone moieties be minimized?

  • Key Strategies :

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) using tert-butoxycarbonyl (Boc) to prevent undesired crosslinking .
  • Catalytic Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance regioselectivity .
  • Byproduct Analysis : LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural analogs?

  • Assay Selection :

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .
    • Controls : Include known inhibitors (e.g., ibuprofen for COX-2) and solvent controls (DMSO <0.1% v/v) .

Q. How should researchers resolve discrepancies in bioactivity data between similar derivatives?

  • Systematic Analysis :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro vs. methoxy groups on the phthalazinone ring) .
  • Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal incubation) to explain efficacy variations .

Technical Challenges & Solutions

Q. What solvent systems effectively recrystallize this compound without degrading sensitive functional groups?

  • Recommended Solvents :

  • Methanol/Water : Gradual cooling from reflux to room temperature yields high-purity crystals .
  • Ethyl Acetate/Hexane : Ideal for column chromatography purification (3:1 ratio) to remove hydrophobic impurities .

Q. How can researchers mitigate hydrolysis of the acetamide bond under physiological conditions?

  • Stabilization Methods :

  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) .
  • Formulation : Encapsulate in liposomes or cyclodextrins to protect against aqueous degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。